molecular formula C5H3ClO2 B032585 2-Furoyl chloride CAS No. 527-69-5

2-Furoyl chloride

Cat. No.: B032585
CAS No.: 527-69-5
M. Wt: 130.53 g/mol
InChI Key: OFTKFKYVSBNYEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

2-Furoyl chloride is classified as a hazardous substance . It is a combustible liquid and can cause severe skin burns and eye damage . It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled .

Biochemical Analysis

Biochemical Properties

The specific biochemical properties of 2-Furoyl chloride are not well-documented. As an acyl chloride, it is highly reactive and can participate in acylation reactions with amines, alcohols, and other nucleophiles. This makes it a valuable intermediate in the synthesis of various pharmaceuticals .

Cellular Effects

The specific cellular effects of this compound are not well-documented. Due to its reactivity, it could potentially interact with various cellular components and disrupt normal cellular processes. It is also known to be a corrosive substance, which suggests that it could cause cellular damage .

Molecular Mechanism

The molecular mechanism of this compound is not well-documented. As an acyl chloride, it is likely to react with nucleophiles in the cell, such as amines and alcohols, to form amides and esters, respectively. This could potentially lead to modifications of biomolecules and disruption of normal cellular processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Due to its reactivity, it is likely to react quickly with other substances in the environment. Its stability, degradation, and long-term effects on cellular function would depend on the specific conditions of the experiment .

Dosage Effects in Animal Models

Due to its corrosive nature, it is likely to cause harm at high doses .

Metabolic Pathways

As an acyl chloride, it could potentially be involved in various metabolic reactions, such as acylation reactions .

Transport and Distribution

Due to its small size and reactivity, it is likely to diffuse freely across cell membranes and react with various cellular components .

Subcellular Localization

Due to its small size and reactivity, it is likely to be found throughout the cell, where it can react with various cellular components .

Chemical Reactions Analysis

2-Furoyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, and reducing agents. The major products formed from these reactions are furoyl amides, esters, and alcohols.

Comparison with Similar Compounds

2-Furoyl chloride can be compared with other acyl chlorides such as:

This compound is unique due to its furan ring, which imparts specific reactivity and properties that are different from those of benzoyl chloride and other acyl chlorides.

Properties

IUPAC Name

furan-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClO2/c6-5(7)4-2-1-3-8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTKFKYVSBNYEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060176
Record name 2-Furancarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

527-69-5, 1300-32-9
Record name 2-Furancarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=527-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furancarbonyl chloride
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Furancarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-furoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.658
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Furoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.711
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FUROYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2US0DXI75S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.